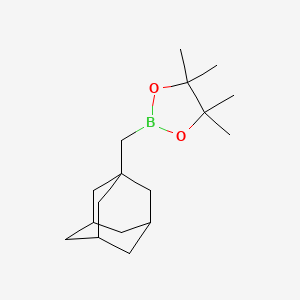
2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring an adamantane moiety. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioavailability, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic esters. One common method includes the reaction of adamantan-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons or alcohols.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s stability and bioavailability make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: It is explored for its potential in creating pharmaceuticals with enhanced stability and efficacy.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions and applications. The adamantane moiety provides structural rigidity and stability, enhancing the compound’s overall performance in different environments. Molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and adamantane derivatives:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also form stable boron-carbon bonds but lack the structural benefits of the adamantane moiety.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane structure but differ in their functional groups and reactivity. The uniqueness of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the boronic ester functionality with the adamantane structure, providing both stability and versatility in various applications.
Properties
Molecular Formula |
C17H29BO2 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,5-11H2,1-4H3 |
InChI Key |
PMDKMWPJUXXLMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)
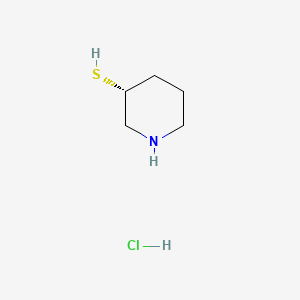
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
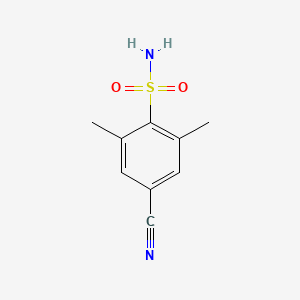
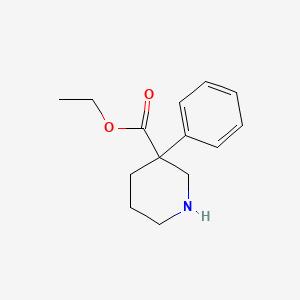
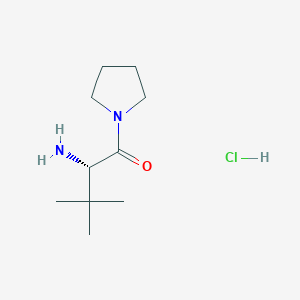
amine hydrochloride](/img/structure/B13458007.png)
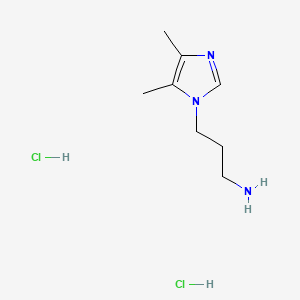
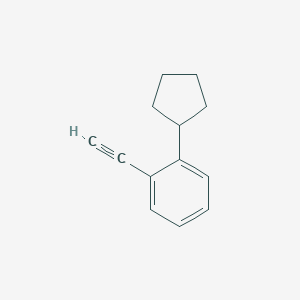
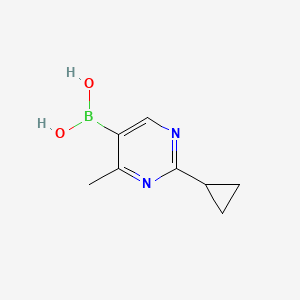
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
